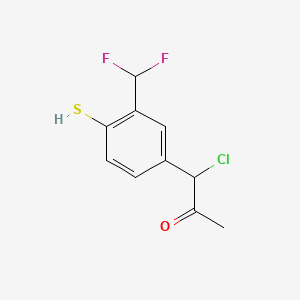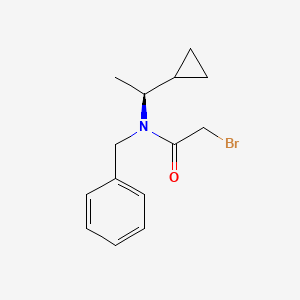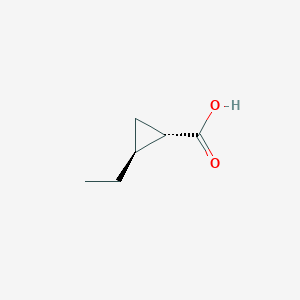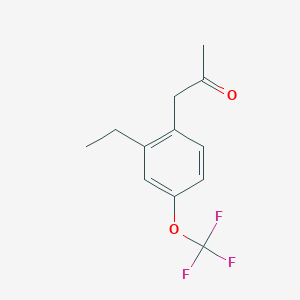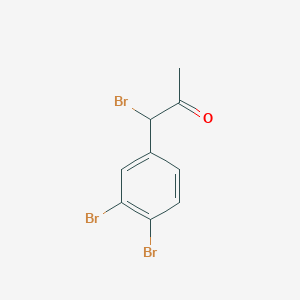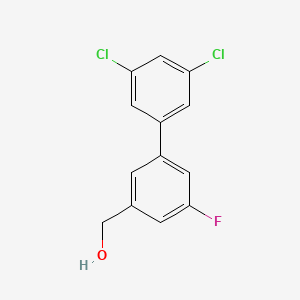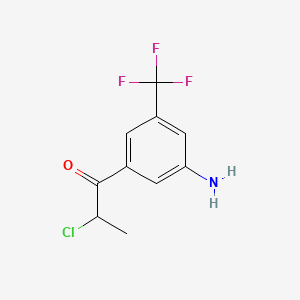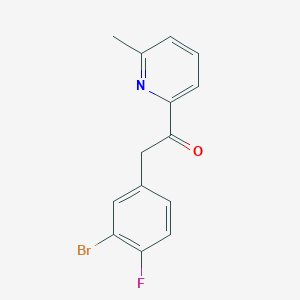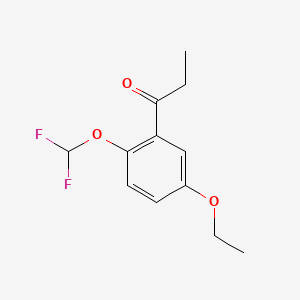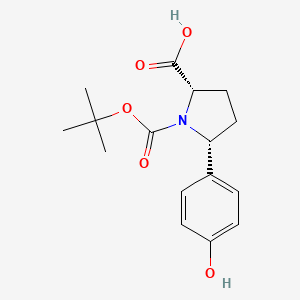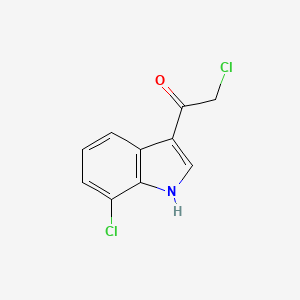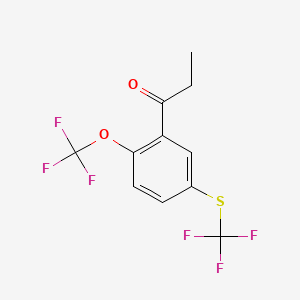
1-(2-(Trifluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Trifluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-1-one is a chemical compound characterized by the presence of trifluoromethoxy and trifluoromethylthio groups attached to a phenyl ring, along with a propan-1-one moiety
Métodos De Preparación
The synthesis of 1-(2-(Trifluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-1-one typically involves the introduction of trifluoromethoxy and trifluoromethylthio groups onto a phenyl ring, followed by the addition of a propan-1-one group. The synthetic routes may include:
Nucleophilic Substitution Reactions: Starting with a suitable phenyl precursor, nucleophilic substitution reactions can be employed to introduce the trifluoromethoxy and trifluoromethylthio groups.
Friedel-Crafts Acylation:
Industrial Production: Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of specific catalysts to enhance yield and purity.
Análisis De Reacciones Químicas
1-(2-(Trifluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its chemical properties.
Substitution: The trifluoromethoxy and trifluoromethylthio groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Aplicaciones Científicas De Investigación
1-(2-(Trifluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-1-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as a precursor for various chemical transformations.
Biology: In biological research, the compound may be used to study the effects of trifluoromethoxy and trifluoromethylthio groups on biological systems.
Industry: The compound’s unique chemical properties make it valuable in industrial processes, such as the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-(Trifluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with molecular targets and pathways. The trifluoromethoxy and trifluoromethylthio groups may influence the compound’s reactivity and binding affinity to specific targets, leading to various biological and chemical effects. Detailed studies on the molecular targets and pathways involved are essential to fully understand the compound’s mechanism of action.
Comparación Con Compuestos Similares
1-(2-(Trifluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-1-one can be compared with other similar compounds, such as:
1-(4-(Trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-1-one: This compound has a different substitution pattern on the phenyl ring, which may lead to variations in chemical properties and reactivity.
1-(2-(Trifluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-1-one: The position of the trifluoromethylthio group is different, potentially affecting the compound’s behavior in chemical reactions.
1-(2-Trifluoromethoxy-phenyl)-propan-1-one: Lacks the trifluoromethylthio group, which may result in distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H8F6O2S |
|---|---|
Peso molecular |
318.24 g/mol |
Nombre IUPAC |
1-[2-(trifluoromethoxy)-5-(trifluoromethylsulfanyl)phenyl]propan-1-one |
InChI |
InChI=1S/C11H8F6O2S/c1-2-8(18)7-5-6(20-11(15,16)17)3-4-9(7)19-10(12,13)14/h3-5H,2H2,1H3 |
Clave InChI |
FGDWMQNKWZDFQT-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=C(C=CC(=C1)SC(F)(F)F)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-(2-ethyl-5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)-2-oxoacetate](/img/structure/B14048366.png)

